
Butanediol, diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanediol, diacetate is a useful research compound. Its molecular formula is C8H14O4 and its molecular weight is 174.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing butanediol diacetate isomers in laboratory settings?
- Methodological Answer : Butanediol diacetates (e.g., 1,3- and 1,4-isomers) are typically synthesized via esterification of butanediols with acetic anhydride under acidic catalysis. Characterization involves GC-MS with chiral columns (e.g., using chiral porous organic cages) to distinguish isomers . Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy validate ester bond formation. Reference standards from databases like the EPA/NIH Mass Spectral Library (CAS 1117-31-3 for 1,3-butanediol diacetate) ensure accurate identification .
Q. How can hydrolysis conditions influence the reaction products of butanediol diacetate?
- Methodological Answer : Acidic hydrolysis of 1,4-butanediol diacetate yields tetrahydrofuran (THF) as a primary product due to cyclization under strong acidic conditions (e.g., H₂SO₄). To avoid side reactions (e.g., polymerization), precise control of temperature (<100°C) and acid concentration is critical. Monitoring via HPLC or GC-MS helps track intermediate diols and final products .
Q. What analytical techniques are recommended for quantifying butanediol diacetate in complex matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (210–220 nm) is effective for quantifying diacetates in biological or environmental samples. For chiral separation, gas chromatography using chiral stationary phases (e.g., Valine-coated columns) resolves enantiomers like 2,3-butanediol diacetate isomers . Calibration curves using certified reference materials (e.g., CAS 628-67-1 for 1,4-butanediol diacetate) improve accuracy .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for butanediol diacetate derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., neuroactive effects of 1,4-butanediol diacetate analogs) often arise from isomer-specific interactions or impurities. Validate findings using enantiomerically pure compounds synthesized via asymmetric catalysis. Comparative pharmacological studies (e.g., dose-response curves across isomers) and metabolomic profiling (LC-MS/MS) clarify structure-activity relationships .
Q. What experimental designs are optimal for studying the metabolic pathways of butanediol diacetate in model organisms?
- Methodological Answer : Use isotopic labeling (e.g., ¹³C-acetate) to trace diacetate metabolism in vivo. Combine with knockout models (e.g., CYP450-deficient mice) to identify key enzymes. For in vitro studies, liver microsomal assays paired with UPLC-QTOF-MS detect metabolites like γ-hydroxybutyrate (GHB) or acetylated intermediates .
Q. How can chiral separation techniques improve the study of butanediol diacetate isomers in pharmacokinetics?
- Methodological Answer : Enantioselective GC or HPLC using chiral columns (e.g., β-cyclodextrin derivatives) separates isomers with baseline resolution. For pharmacokinetic studies, administer individual enantiomers to rodents and measure plasma concentrations via LC-MS. This approach reveals stereospecific differences in absorption and clearance .
Q. What strategies mitigate interference from diacetate degradation products in fluorescent probe assays?
- Methodological Answer : Butanediol diacetate derivatives (e.g., H₂DCFDA) are prone to hydrolysis in aqueous buffers, generating fluorescent artifacts. Stabilize probes by preparing fresh solutions in anhydrous DMSO and using antioxidants (e.g., ascorbic acid) in assay buffers. Validate results with negative controls (e.g., probe-free samples) .
Q. How can predictive modeling optimize the production of 2,3-butanediol diacetate in bioreactors?
- Methodological Answer : Dynamic flux balance analysis (DFBA) models simulate microbial fermentation pathways (e.g., using Bacillus subtilis) to maximize diacetate yield. Key parameters include oxygen transfer rates, pH, and substrate feeding strategies. Validate models with fed-batch experiments and real-time metabolomics .
Q. Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-response relationships in butanediol diacetate toxicity studies?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC₅₀ values. For small sample sizes, apply bootstrap resampling to estimate confidence intervals. Address outliers via Grubb’s test and confirm reproducibility across independent replicates .
Q. How should researchers design comparative studies of butanediol diacetate isomers in neuropharmacology?
Properties
CAS No. |
30915-82-3 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
1-acetyloxybutyl acetate |
InChI |
InChI=1S/C8H14O4/c1-4-5-8(11-6(2)9)12-7(3)10/h8H,4-5H2,1-3H3 |
InChI Key |
KYCXTUXIIANKNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.